molecular formula C17H22N4O B2518230 N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide CAS No. 1797657-61-4

N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide

Cat. No.: B2518230
CAS No.: 1797657-61-4
M. Wt: 298.39
InChI Key: VUGCZBYFVAIJSW-UHFFFAOYSA-N
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Description

N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which is a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen.

Mechanism of Action

    Mode of action

    The compound contains a dimethylamino group, which could potentially undergo protonation or deprotonation, making it a good nucleophile . This suggests that the compound could interact with its targets through nucleophilic attack, leading to changes in the target’s structure or function.

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity in more detail, and optimizing its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide typically involves the reaction of 2-(dimethylamino)-6-methylpyrimidine with 4-ethylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylamino ketones: These compounds share the dimethylamino functional group and exhibit similar reactivity.

    Pyrimidine derivatives: Compounds with a pyrimidine ring structure, such as 2,4-diaminopyrimidine, which are used in various pharmaceutical applications.

Uniqueness

N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-5-13-6-8-14(9-7-13)16(22)18-11-15-10-12(2)19-17(20-15)21(3)4/h6-10H,5,11H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGCZBYFVAIJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=C2)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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